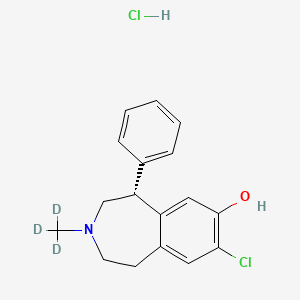

cIAP1 ligand 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

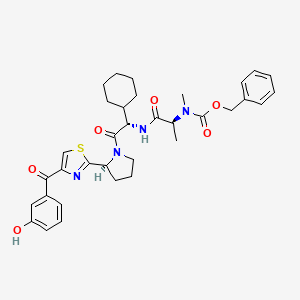

cIAP1 ligand 2 is a derivative of LCL161 and is an inhibitor of apoptosis protein ligand. It is used in the formation of SNIPER (Specific and Non-genetic IAP-dependent Protein Erasers) by connecting to the ABL ligand for protein via a linker . This compound plays a significant role in the regulation of apoptosis and is involved in various cellular processes, including the ubiquitination of receptor-interacting protein kinases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cIAP1 ligand 2 involves the derivation from LCL161. The process includes the formation of a linker that connects the IAP ligand to the ABL ligand for protein . The specific reaction conditions and steps are proprietary and are typically carried out in specialized laboratories.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure purity and efficacy. The compound is synthesized in bulk quantities, adhering to stringent quality control measures. The production process involves multiple steps, including purification and characterization to meet the required standards for research and therapeutic applications .

Analyse Chemischer Reaktionen

Types of Reactions: cIAP1 ligand 2 undergoes various chemical reactions, including:

Ubiquitination: It acts as an E3 ubiquitin ligase, facilitating the conjugation of ubiquitin chains to receptor-interacting protein kinases.

Binding Reactions: It binds to the baculoviral IAP repeat domain of cIAP1, forming stable complexes.

Common Reagents and Conditions:

Reagents: Common reagents used in reactions involving this compound include ubiquitin, ATP, and various buffer solutions.

Conditions: Reactions are typically carried out under physiological conditions, with controlled temperature and pH to mimic cellular environments.

Major Products Formed: The major products formed from reactions involving this compound include ubiquitinated proteins and stable protein-ligand complexes .

Wissenschaftliche Forschungsanwendungen

cIAP1 ligand 2 has a wide range of scientific research applications, including:

Wirkmechanismus

cIAP1 ligand 2 exerts its effects by binding to the baculoviral IAP repeat domain of cIAP1. This binding facilitates the ubiquitination of receptor-interacting protein kinases, leading to their degradation. The compound acts as an E3 ubiquitin ligase, promoting the conjugation of ubiquitin chains to target proteins . This process is crucial for regulating apoptosis and maintaining cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

Methylbestatin (MeBS): Binds to the baculoviral IAP repeat domain of cIAP1 and is used in the design of PROTACs.

Uniqueness of cIAP1 Ligand 2: this compound is unique due to its specific binding affinity and ability to form stable complexes with the ABL ligand for protein. This property makes it particularly useful in the design of SNIPERs and targeted protein degradation technologies .

Eigenschaften

Molekularformel |

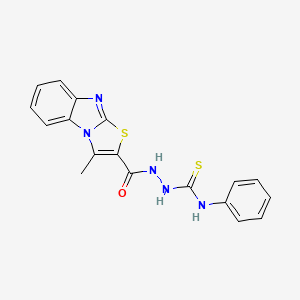

C34H40N4O6S |

|---|---|

Molekulargewicht |

632.8 g/mol |

IUPAC-Name |

benzyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C34H40N4O6S/c1-22(37(2)34(43)44-20-23-11-5-3-6-12-23)31(41)36-29(24-13-7-4-8-14-24)33(42)38-18-10-17-28(38)32-35-27(21-45-32)30(40)25-15-9-16-26(39)19-25/h3,5-6,9,11-12,15-16,19,21-22,24,28-29,39H,4,7-8,10,13-14,17-18,20H2,1-2H3,(H,36,41)/t22-,28-,29-/m0/s1 |

InChI-Schlüssel |

WAZFEKJBUJBBQP-ZRKWFTTGSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |

Kanonische SMILES |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)

![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)